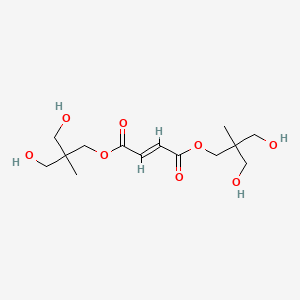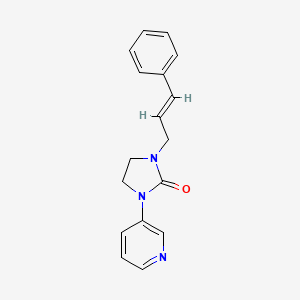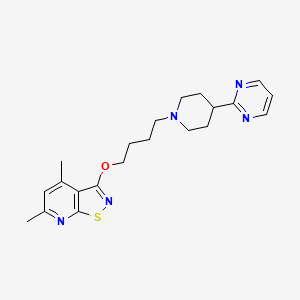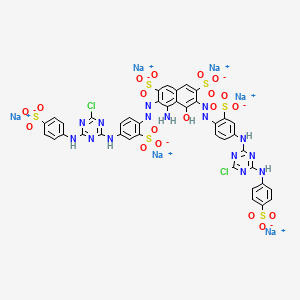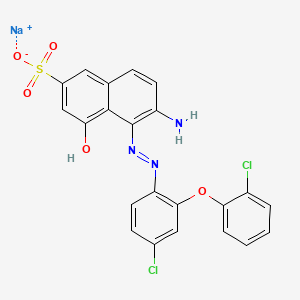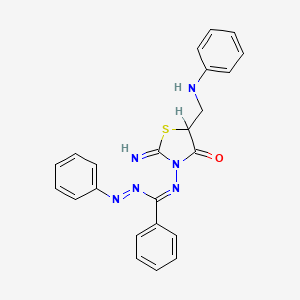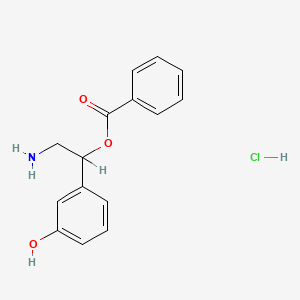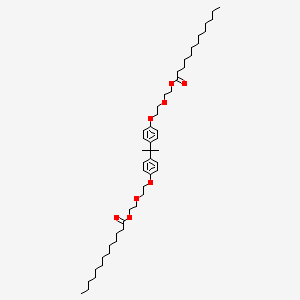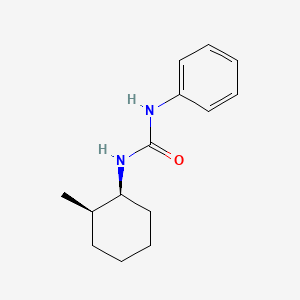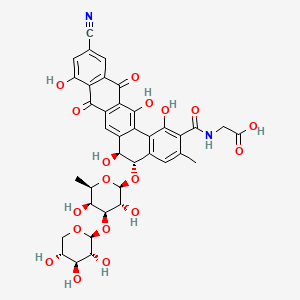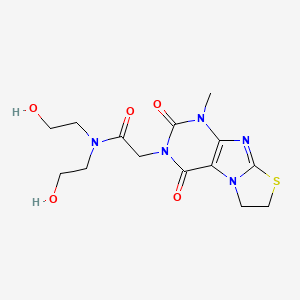
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- is a complex organic compound that belongs to the class of thiazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and thiazole compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidines: A class of compounds with similar structures and potential biological activities.
Purine Derivatives: Compounds that share the purine core structure and exhibit diverse biological properties.
Uniqueness
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
178452-84-1 |
|---|---|
Formule moléculaire |
C14H19N5O5S |
Poids moléculaire |
369.40 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H19N5O5S/c1-16-11-10(18-4-7-25-13(18)15-11)12(23)19(14(16)24)8-9(22)17(2-5-20)3-6-21/h20-21H,2-8H2,1H3 |
Clé InChI |
IUDSLGZLKJRSSU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)CC(=O)N(CCO)CCO)N3CCSC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


